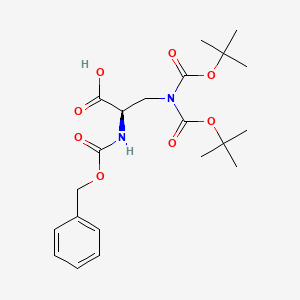

Z-D-Gla(OtBu)2-OH

Description

Contextualizing Gamma-Carboxyglutamic Acid (Gla) in Biologically Active Peptides and Proteins

Gamma-carboxyglutamic acid (Gla) is an uncommon amino acid that is not incorporated into proteins during standard translation. Instead, it is formed through a post-translational modification of glutamic acid (Glu) residues. wikipedia.orgnih.gov This modification is catalyzed by the enzyme gamma-glutamyl carboxylase, which requires vitamin K as a cofactor. lumenlearning.combritannica.com

The defining feature of Gla is the presence of two carboxylic acid groups on its gamma-carbon, which gives it a strong affinity for calcium ions (Ca2+). wikipedia.orglumenlearning.com This calcium-binding ability is critical for the biological function of a class of proteins known as Gla proteins. lumenlearning.comashpublications.org These proteins are involved in a variety of physiological processes, including:

Blood Coagulation: Several key proteins in the blood coagulation cascade, such as prothrombin and factors VII, IX, and X, are Gla-containing proteins. wikipedia.orgashpublications.org The Gla residues in these proteins are essential for their calcium-mediated binding to phospholipid membranes, a crucial step in the clotting process. nih.govashpublications.org

Bone Metabolism: Gla proteins like osteocalcin (B1147995) and matrix Gla protein (MGP) are found in bone and are believed to play a role in bone mineralization and turnover. nih.govlumenlearning.comontosight.ai

Other Biological Roles: Gla-containing proteins have also been identified in other tissues and organisms, such as in the venom of cone snails, where they function as neurotoxins. ashpublications.orgresearchgate.net

The presence of Gla residues is often necessary for the correct conformation and function of these proteins. wikipedia.orgnih.gov

Rationale for Protected Amino Acid Derivatives in Complex Molecule Synthesis

The synthesis of peptides and other complex molecules requires precise control over which chemical groups react. Amino acids have at least two reactive functional groups: an amino group and a carboxylic acid group. Many, like glutamic acid, have additional reactive groups in their side chains. To prevent unwanted side reactions and ensure that peptide bonds form in the desired sequence, chemists use "protecting groups." peptide.comiris-biotech.desigmaaldrich.com

These protecting groups are chemical moieties that are temporarily attached to a reactive functional group to block its reactivity. iris-biotech.de An ideal protecting group is stable under the conditions of the desired reaction but can be removed cleanly under different, specific conditions. peptide.com This concept is known as "orthogonality." sigmaaldrich.com

In the case of Z-D-Gla(OtBu)2-OH, several protecting groups are employed:

Z (Benzyloxycarbonyl) Group: This group protects the alpha-amino group of the amino acid. It is a well-established protecting group in solution-phase peptide synthesis. peptide.com

OtBu (tert-Butyl Ester) Groups: The two gamma-carboxyl groups of the Gla side chain are protected as tert-butyl esters. The tert-butyl group is bulky and stable to many reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

By using these protecting groups, chemists can selectively use the alpha-carboxylic acid group of this compound to form a peptide bond with the free amino group of another amino acid, without interference from the alpha-amino group or the side-chain carboxyl groups of the Gla residue. chemimpex.com

Significance of this compound as a Stereospecific Building Block for Academic Research

This compound is a valuable tool for academic researchers for several reasons:

Stereospecificity: The "D" designation indicates that this is the D-isomer of the amino acid. While L-amino acids are the common building blocks of proteins in nature, D-amino acids are of great interest in research. Peptides containing D-amino acids are often more resistant to enzymatic degradation, which can be a desirable property in the development of therapeutic peptides. The stereospecificity of this compound allows for the precise incorporation of this D-isomer into a peptide chain.

Facilitating Study of Gla-Containing Peptides: The protected nature of this compound makes it possible to synthesize custom peptides containing D-Gla residues. chemimpex.com This enables researchers to investigate the specific roles of Gla in protein structure and function, for example, by creating analogues of natural peptides where an L-Gla is replaced by a D-Gla.

Versatility in Synthesis: This compound is a versatile building block in organic synthesis beyond just standard peptide synthesis. chemimpex.com Its protected functional groups allow for its use in the construction of a wide range of complex organic molecules where a D-Gla moiety is desired.

The use of this compound and similar protected amino acid derivatives has been instrumental in the synthesis and study of various Gla-containing peptides, including conotoxins from cone snail venom. researchgate.netnih.govnih.gov These synthetic efforts have provided valuable insights into the structure-activity relationships of these potent biological molecules.

| Property | Value |

| Molecular Formula | C22H31NO8 |

| Molar Mass | 437.48 g/mol |

| Storage Condition | -15°C |

Structure

3D Structure

Properties

Molecular Formula |

C21H30N2O8 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

(2R)-3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C21H30N2O8/c1-20(2,3)30-18(27)23(19(28)31-21(4,5)6)12-15(16(24)25)22-17(26)29-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,22,26)(H,24,25)/t15-/m1/s1 |

InChI Key |

VSZYURDBEBEHJC-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Protecting Group Strategies Employing Z D Gla Otbu 2 Oh

Orthogonal Protection Schemes in Peptide Synthesis Utilizing Benzyloxycarbonyl (Z) and tert-Butyl Ester (OtBu) Groups

In peptide synthesis, an orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others. peptide.comiris-biotech.de This is crucial for complex synthetic routes that may involve side-chain modifications, cyclization, or the synthesis of branched peptides. sigmaaldrich.com The combination of the benzyloxycarbonyl (Z) group and tert-butyl (tBu) based esters represents a classic example of an orthogonal system. wikipedia.org

The Z group, typically removed by hydrogenolysis, is stable under the acidic conditions used to cleave tBu esters. libretexts.orgiris-biotech.de Conversely, the tBu groups are stable to the conditions of catalytic hydrogenation but are readily removed by treatment with acids like trifluoroacetic acid (TFA). iris-biotech.delibretexts.org This differential lability is the cornerstone of their orthogonality and allows for a high degree of control during peptide synthesis. researchgate.net

The following table summarizes the orthogonality of the Z and OtBu protecting groups:

| Protecting Group | Functionality Protected | Common Deprotection Conditions | Stability |

| Benzyloxycarbonyl (Z) | α-Amino group | Catalytic Hydrogenolysis (e.g., H2, Pd/C) libretexts.orgresearchgate.net | Stable to acidic and basic conditions. researchgate.net |

| tert-Butyl Ester (OtBu) | Carboxyl group | Acidolysis (e.g., Trifluoroacetic Acid - TFA) iris-biotech.delibretexts.org | Stable to catalytic hydrogenation and basic conditions. organic-chemistry.org |

This orthogonality is leveraged in both solution-phase and solid-phase peptide synthesis (SPPS), although the Z group has historically been more prevalent in solution-phase methods. researchgate.netpeptide.com In the context of Z-D-Gla(OtBu)2-OH, this scheme allows for the selective deprotection of the N-terminal Z group for chain elongation while the γ-carboxyl groups of the Gla residue remain protected by the OtBu esters.

Role of Benzyloxycarbonyl (Z) Group in N-alpha Protection within Complex Synthetic Routes

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was one of the first "modern" protecting groups developed for peptide chemistry. researchgate.net Its primary role is to temporarily mask the α-amino group of an amino acid, preventing it from participating in unwanted reactions during peptide bond formation. researchgate.net

Key characteristics of the Z group that make it valuable in complex syntheses include:

Ease of Introduction: It can be readily introduced to the amino group of an amino acid. researchgate.net

Stability: The Z group is stable under a wide range of reaction conditions, including those that are basic and most that are aqueous acidic. researchgate.net This stability is crucial during the multiple steps of a complex peptide synthesis.

Suppression of Racemization: As a urethane-type protecting group, the Z group is effective at suppressing racemization at the α-carbon during the activation and coupling steps of peptide synthesis. nih.gov

Selective Removal: It can be removed under mild conditions via catalytic hydrogenation, which does not affect many other protecting groups, such as tert-butyl esters. libretexts.orgresearchgate.net

In the synthesis of peptides containing this compound, the Z group ensures that the N-terminus of the Gla residue is protected while its α-carboxyl group is activated for coupling with the amino group of the next amino acid in the sequence. Once the coupling is complete, the Z group can be selectively removed to allow for the addition of the subsequent amino acid.

Utilization of Di-tert-butyl Ester (OtBu) Groups for Carboxyl Protection in Gamma-Carboxyglutamic Acid

Gamma-carboxyglutamic acid (Gla) is an unusual amino acid characterized by the presence of two carboxyl groups on its γ-carbon. acs.orgacs.orgnih.gov Both of these carboxyl groups, in addition to the α-carboxyl group, must be protected during peptide synthesis to prevent them from reacting with the activated carboxyl group of the incoming amino acid.

The di-tert-butyl ester (OtBu) groups in this compound serve as effective protection for the γ-carboxyl moieties. The bulky nature of the tert-butyl groups provides steric hindrance that further prevents side reactions.

The use of OtBu esters for protecting the side-chain carboxyl groups of acidic amino acids like glutamic acid and aspartic acid is a well-established strategy in modern peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) approach. iris-biotech.de The OtBu groups are stable to the basic conditions (e.g., piperidine) used for Fmoc group removal but are cleaved simultaneously with the final cleavage of the peptide from the resin using strong acids like TFA. iris-biotech.dethermofisher.com

Selective Deprotection Methodologies for this compound Incorporated Peptides

The strategic unmasking of the protecting groups in a peptide containing this compound is critical for obtaining the desired final product. The orthogonal nature of the Z and OtBu groups allows for their selective removal at different stages of the synthesis.

Deprotection of the Z Group: The N-terminal Z group is typically removed to allow for peptide chain elongation. The most common method for this is catalytic hydrogenation.

Conditions: Hydrogen gas (H2) in the presence of a palladium catalyst, often on a carbon support (Pd/C). iris-biotech.de

Selectivity: This method is highly selective and does not affect the OtBu esters or many other common protecting groups. libretexts.org

Deprotection of the OtBu Groups: The di-tert-butyl ester groups on the Gla side chain are generally removed during the final deprotection step, often concurrently with the cleavage of the peptide from a solid support in SPPS.

Conditions: Strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions caused by the liberated tert-butyl cations. iris-biotech.deorganic-chemistry.orgthermofisher.com

Selectivity: This acidic treatment will cleave the OtBu esters while leaving the peptide backbone and other acid-stable functionalities intact.

The following table outlines the selective deprotection steps for a peptide incorporating this compound:

| Step | Reagent/Condition | Protecting Group Removed | Purpose |

| Chain Elongation | Catalytic Hydrogenation (H2, Pd/C) | Benzyloxycarbonyl (Z) | Exposes the N-terminal amino group for the next coupling reaction. |

| Final Deprotection | Trifluoroacetic Acid (TFA) | Di-tert-butyl Ester (OtBu) | Unmasks the γ-carboxyl groups of the Gla residue. |

Impact on Regioselectivity and Stereochemistry in Peptide Bond Formation

The protecting group strategy employed with this compound has a significant impact on both the regioselectivity and stereochemistry of peptide bond formation.

Regioselectivity: Regioselectivity refers to the control over which functional groups react in a molecule containing multiple reactive sites. In the case of this compound, the protection of the N-α-amino group with Z and the γ-carboxyl groups with OtBu directs the peptide bond formation to occur exclusively at the α-carboxyl group. Without these protecting groups, a chaotic mixture of products would result from the non-specific reaction of the various amino and carboxyl groups. nih.gov The protection scheme ensures that the peptide chain is assembled in the correct sequence and with the correct linkages.

Stereochemistry: Maintaining the stereochemical integrity of the chiral centers in the amino acids is paramount in peptide synthesis. Racemization, the conversion of a chiral center into a mixture of enantiomers, can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity. nih.gov

The use of a urethane-based protecting group like the benzyloxycarbonyl (Z) group is known to significantly suppress racemization at the α-carbon during the activation and coupling steps. nih.gov This is a critical advantage of the Z group. The stereochemistry of the D-Gla residue in this compound is thus preserved during peptide bond formation. The synthesis of related protected Gla derivatives, such as Fmoc-L-Gla(OtBu)2-OH, has been a focus of research to achieve high stereoselectivity. acs.orgacs.orgnih.gov The principles of controlling stereochemistry are directly applicable to syntheses involving this compound.

Applications of Z D Gla Otbu 2 Oh in Peptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Protocols for Gla-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. The use of Z-D-Gla(OtBu)2-OH, or more commonly today the Fmoc-protected version, requires careful optimization of the standard SPPS protocols to accommodate its steric bulk and the sensitivity of the Gla side chain.

The choice of resin is a critical first step in SPPS. For the synthesis of peptides with a C-terminal carboxylic acid, Wang resin is a common choice. For peptides requiring a C-terminal amide, Rink amide resin is typically employed. A particularly advantageous choice for incorporating sterically hindered or sensitive residues at the C-terminus is the 2-chlorotrityl chloride (2-CTC) resin. rsc.orgpepsynthllp.comnih.govpeptide.com This resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions which keeps the side-chain protecting groups, including the OtBu groups on Gla, intact. rsc.orgnih.gov

The loading of the first amino acid onto the resin is a crucial step that determines the maximum theoretical yield of the synthesis. Due to the steric hindrance of the di-tert-butyl-protected Gla derivative, achieving high loading efficiency can be challenging. Optimization of loading conditions, such as the choice of activation method and reaction time, is necessary. For Wang resin, coupling is often mediated by DIC/DMAP, while for 2-CTC resin, DIPEA is typically used as the base without pre-activation of the amino acid. peptideweb.comalmacgroup.com

| Resin Type | Typical Linker Functionality | Loading Conditions for Fmoc-Gla(OtBu)2-OH | Typical Loading Range (mmol/g) | Key Advantage for Gla-Peptides |

|---|---|---|---|---|

| Wang Resin | p-alkoxybenzyl alcohol | Fmoc-Gla(OtBu)2-OH, DIC, DMAP (cat.) in DMF/DCM | 0.3 - 0.7 | Standard choice for C-terminal acids. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Chlorotrityl | Fmoc-Gla(OtBu)2-OH, DIPEA in DCM | 0.4 - 1.6 | Very mild cleavage conditions, minimizing side reactions and premature deprotection. rsc.orgnih.gov |

| Rink Amide Resin | Fmoc-protected amino-linker | Standard coupling after Fmoc deprotection of the linker | 0.3 - 0.8 | Direct synthesis of C-terminal peptide amides. |

The bulky nature of the di-tert-butyl protected Gla side chain can lead to slower coupling kinetics and incomplete reactions. To overcome this, highly efficient coupling reagents are required. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be used, but phosphonium (B103445) and aminium salt-based reagents are often preferred for such difficult couplings. peptide.combachem.comresearchgate.netmerckmillipore.com Reagents such as HBTU, TBTU, and particularly HATU, have demonstrated superiority in coupling sterically hindered amino acids. peptide.combachem.commerckmillipore.comiris-biotech.de HATU, in particular, reacts faster and with less epimerization. peptide.com More recent developments include Oxyma-based reagents like COMU, which offer high efficiency and are considered safer alternatives to HOBt-based reagents. peptide.combachem.com

Common side reactions in SPPS include racemization and aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser. researchgate.net While Gla is a glutamic acid derivative, the potential for side reactions involving the peptide backbone remains. Using pseudoproline dipeptides or adding HOBt to the piperidine (B6355638) solution for Fmoc deprotection can help mitigate some of these issues. researchgate.net Guanidinylation of the N-terminus can occur if aminium/uronium reagents like HBTU or HATU are used in excess without pre-activation. peptide.com

| Coupling Reagent | Abbreviation | Class | Relative Efficiency for Hindered Couplings | Notes |

|---|---|---|---|---|

| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Carbodiimide | Moderate | Standard, cost-effective method; risk of racemization. peptide.commerckmillipore.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | High | Efficient with low racemization, but can cause guanidinylation if used in excess. peptide.combachem.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium Salt | Very High | Superior for difficult couplings, faster reaction rates, and reduced racemization compared to HBTU. peptide.commerckmillipore.comsigmaaldrich.com |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Aminium Salt (Oxyma-based) | Very High | Comparable efficiency to HATU, with improved safety profile and solubility. peptide.combachem.com |

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. For Fmoc-based synthesis, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comwpmucdn.comiris-biotech.de The di-tert-butyl esters on the Gla residue are acid-labile and are removed during this step. researchgate.net

During TFA treatment, highly reactive cationic species are generated from the protecting groups and the resin linker. These can cause side reactions, such as the alkylation of sensitive residues like tryptophan, methionine, and tyrosine. To prevent this, a "cleavage cocktail" containing TFA and various scavengers is used. thermofisher.comwpmucdn.compeptide.com A common and effective non-odorous cocktail is Reagent B, which contains TFA, water, phenol, and triisopropylsilane (B1312306) (TIS). peptide.com For peptides containing multiple sensitive residues, the more complex Reagent K (TFA/water/phenol/thioanisole/EDT) may be employed. thermofisher.comiris-biotech.depeptide.com The choice of cocktail depends on the specific amino acid composition of the peptide. The complete removal of the tert-butyl groups from the Gla residue is critical to restore its calcium-binding functionality.

Solution-Phase Peptide Synthesis Strategies for Gla-Containing Peptides

Although less common now for long peptides, solution-phase synthesis remains a valuable technique, particularly for the synthesis of short peptides or for large-scale production. nih.govbachem.commdpi.com In this method, protected amino acids are coupled sequentially in a suitable organic solvent. After each coupling step, the product is isolated and purified before the N-terminal protecting group is removed for the next coupling.

The synthesis of Gla-containing peptides in solution requires careful selection of protecting groups to ensure orthogonality. nih.gov For instance, a Z-group on the N-terminus can be removed by hydrogenolysis, while the Boc group requires acid, and the Fmoc group is base-labile. The di-tert-butyl protection on the Gla side chain is compatible with both Z- and Fmoc-based strategies, as it is stable to the conditions used to remove these groups. A significant challenge in solution-phase synthesis is the purification of intermediates. Modern approaches like the Group-Assisted Purification (GAP) chemistry aim to simplify this by using a purification handle that allows for easy separation of the product without chromatography. nih.gov

Fragment Condensation and Ligation Techniques with this compound Derivatives

For the synthesis of very long peptides or small proteins, a convergent approach involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear stepwise synthesis. peptide.com This strategy, known as fragment condensation, can be performed either in solution or on a solid support. The key challenge is to achieve coupling of the large fragments with high efficiency and without racemization at the C-terminal residue of the activated fragment. Reagents like HATU in combination with a hindered base are often used for this purpose. merckmillipore.com

A powerful and widely used fragment condensation technique is Native Chemical Ligation (NCL). NCL involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. This reaction is chemoselective and forms a native peptide bond at the ligation site. This method has been successfully applied to the synthesis of Gla-containing proteins, such as osteocalcin (B1147995), by ligating synthetic fragments. nih.govnih.govresearchgate.net The peptide fragments themselves are typically prepared by SPPS, with the thioester fragment often synthesized using a Boc-based strategy or specialized linkers for Fmoc-SPPS.

Synthesis of Conformationally Constrained Peptides Utilizing Gla Moieties

The unique ability of adjacent Gla residues to chelate calcium ions can be exploited to induce specific secondary structures and create conformationally constrained peptides. nih.gov The binding of Ca2+ can cause a significant conformational change, often leading to a more ordered structure, which is essential for the biological activity of many Gla-containing proteins. nih.gov

This principle is applied in the de novo design of peptides where Gla residues are strategically placed to promote the formation of specific structural motifs, such as β-turns or helical segments, upon calcium binding. nih.govresearchgate.netrsc.orgnih.govcncb.ac.cnresearchgate.net For example, the synthesis of peptides corresponding to the Gla-domain of Protein C has shown that these synthetic fragments undergo the characteristic Ca2+-induced conformational changes observed in the native protein. nih.gov

Furthermore, the synthesis of cyclic peptides containing Gla offers another route to conformational constraint. rsc.orgmdpi.commdpi.com Cyclization can be achieved through head-to-tail, side-chain-to-side-chain, or other modes of linkage, significantly enhancing the peptide's structural rigidity and often its metabolic stability and receptor-binding affinity. The synthesis of Gla-containing conotoxins, which are naturally occurring, disulfide-rich cyclic peptides, provides a prime example of using Gla residues within a constrained scaffold. researchgate.netresearchgate.netnih.govnih.govmdpi.com

Methodological Advancements in Synthesizing Peptides with Multiple Gla Residues

The synthesis of peptides containing multiple Gla residues is a formidable task due to several inherent challenges. The bulky nature of the di-tert-butyl ester protecting groups on the Gla side chain can lead to steric hindrance, resulting in incomplete coupling reactions and the formation of deletion sequences. Furthermore, peptides rich in Gla residues are prone to aggregation on the solid support, which can significantly reduce synthesis efficiency and yield. Another critical challenge is the potential for decarboxylation of the Gla residue under certain chemical conditions, particularly during repeated acidolytic steps for the removal of Nα-protecting groups in Boc-SPPS.

To address these challenges, researchers have developed and optimized several methodological strategies. A key advancement has been the use of Z-protected Gla derivatives, such as this compound, which offers an alternative to the more commonly used Fmoc- and Boc-protected counterparts. The benzyloxycarbonyl (Z) group provides robust protection that is stable under the conditions required for the removal of temporary Nα-protecting groups like Boc.

One notable achievement in this area was the successful synthesis of a heptapeptide (B1575542) corresponding to residues 17-23 of bovine prothrombin, which contains the sequence -Gla-Cys-Leu-Gla-Gla-Pro-Cys-. This synthesis utilized a Z-protected Gla building block, demonstrating the feasibility of incorporating multiple Gla residues in close proximity.

To mitigate the issue of aggregation, which is particularly problematic in sequences with repeating residues, various strategies have been adapted from the synthesis of other challenging peptides, such as polyglutamine peptides. These strategies include:

Modification of Synthesis Conditions: Lowering the peptide concentration on the resin and performing couplings at elevated temperatures can help to disrupt intermolecular hydrogen bonding that leads to aggregation.

Use of Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can disrupt secondary structures and improve solvation of the growing peptide chain.

Specialized Solvent Systems: Employing solvent mixtures with enhanced solubilizing properties, such as "magic mixtures" containing DCM, DMF, NMP, and detergents, can improve reaction kinetics.

The choice of coupling reagent is also critical for achieving high efficiency when incorporating multiple bulky Gla residues. While standard reagents like HBTU and HATU are effective, comparative studies have shown that the optimal reagent can be sequence-dependent. For sterically hindered couplings, more potent activating agents or alternative coupling strategies may be necessary.

Table 1: Strategies to Overcome Challenges in Multi-Gla Peptide Synthesis

| Challenge | Methodological Advancement | Details |

| Incomplete Coupling | Optimized Coupling Reagents | Use of high-efficiency coupling reagents like HATU, HCTU, or COMU. |

| Aggregation | Modified Synthesis Conditions | Lower resin loading, elevated temperatures, and sonication. |

| Aggregation | Chaotropic Agents & Solvents | Addition of salts like LiCl and use of specialized solvent systems. |

| Decarboxylation | Orthogonal Protection Schemes | Use of Z-protection for Gla side chains in combination with Boc-SPPS. |

Research on Analogs and Derivatives of this compound for Peptide Chemistry

Research into analogs and derivatives of Gla building blocks is driven by the need to fine-tune the biological activity, stability, and synthetic accessibility of Gla-containing peptides. While much of the published research has focused on Fmoc-protected L-Gla analogs, the principles can be extended to Z-protected D-Gla derivatives. These modifications can be broadly categorized into alterations of the side chain or the protecting groups.

Side-Chain Modifications:

The core structure of the Gla residue can be modified to alter its metal-binding properties or to introduce new functionalities. For instance, the propionic acid side chain of glutamic acid has been replaced with malonyl or carboxymethylmalonyl moieties at varying distances from the α-carbon. These modifications aim to optimize the interaction of the acidic side chain with biological targets, such as the phosphotyrosine-binding cavity of the Grb2-SH2 domain.

Protecting Group Modifications:

The di-tert-butyl ester protection of the γ-carboxyl groups is standard, but alternative protecting groups have been explored to modulate the stability and deprotection conditions. For example, in Boc-SPPS, the cyclohexyl (cHx) ester has been shown to be a stable protecting group for the Gla side chain that can be cleanly removed during the final HF cleavage without causing decarboxylation. While this has been demonstrated for Boc-protected Gla, similar strategies could be applied to Z-protected derivatives to create a more diverse toolbox for the synthesis of complex Gla-containing peptides.

The development of orthogonally protected building blocks, where the side-chain protecting group can be removed under conditions that leave the Nα-protecting group and the peptide-resin linkage intact, is of particular interest. This allows for site-specific modification of the Gla residue while it is still attached to the solid support, enabling the synthesis of peptides with unique functionalities.

Table 2: Examples of Gla Analog Designs

| Analog/Derivative Type | Modification | Purpose |

| Side-Chain Analog | Replacement of propionic acid with malonyl moieties | Optimize binding to target proteins. |

| Protecting Group Derivative | Use of cyclohexyl (cHx) esters instead of tert-butyl | Enhance stability during synthesis and prevent decarboxylation. |

| Orthogonally Protected Derivative | Introduction of selectively removable side-chain protection | Allow for on-resin, site-specific modification of Gla residues. |

Z D Gla Otbu 2 Oh in Biochemical Research and Molecular Probe Development

Design and Synthesis of Peptide Probes for Investigating Protein-Protein Interactions

The introduction of D-Gla residues into synthetic peptides using Z-D-Gla(OtBu)2-OH allows for the creation of potent probes to study protein-protein interactions, particularly those mediated by calcium ions. The Gla residue, with its two carboxylic acid groups, is a strong calcium chelator, and this property is essential for the biological activity of many vitamin K-dependent proteins, such as those involved in blood coagulation.

Synthetic peptides containing Gla are designed to mimic or inhibit the interactions of these proteins. For instance, peptides corresponding to the Gla-containing domains of coagulation factors can be synthesized to study their binding to other proteins or to cell surfaces. The use of the D-isoform of Gla can render these peptide probes resistant to degradation by proteases, prolonging their activity in biological assays and making them more effective tools for studying dynamic protein interactions.

A key aspect of these interactions is their calcium dependency. Research has shown that the affinity of Gla-containing peptides for calcium ions, and consequently their ability to mediate protein-protein interactions, is highly cooperative. While a single Gla residue has a modest affinity for calcium, the presence of two or more Gla residues in close proximity dramatically increases the binding affinity. nih.gov This cooperative binding often induces a conformational change in the peptide, which is necessary for its interaction with its target protein.

Table 1: Calcium Binding Affinities of Gla-Containing Peptides

| Peptide | Number of Gla Residues | Calcium Affinity (KD) |

|---|---|---|

| Model Peptide 1 (contains glutamic acid) | 0 | No significant affinity |

| Model Peptide 2 (contains one Gla residue) | 1 | ~15 mM nih.gov |

This table illustrates the cooperative nature of calcium binding to Gla residues.

Investigating Enzyme Activities and Substrate Specificity Using Gla-Containing Peptides

Synthetic peptides incorporating D-Gla are valuable tools for investigating the activity and substrate specificity of enzymes, particularly the vitamin K-dependent gamma-glutamyl carboxylase (GGCX). GGCX is the enzyme responsible for the post-translational conversion of glutamate (B1630785) (Glu) to Gla in vitamin K-dependent proteins.

By synthesizing peptide substrates containing D-Glu residues, researchers can investigate whether GGCX can carboxylate the D-enantiomer. Such studies provide insights into the stereospecificity of the enzyme's active site. Furthermore, peptides containing pre-synthesized D-Gla can be used as inhibitors in enzyme kinetic studies to understand the binding interactions within the GGCX active site. Analyzing how these peptides affect the enzyme's kinetics, such as the Michaelis constant (Kм) and maximum reaction rate (Vmax), can reveal important details about the enzyme's mechanism. americanpeptidesociety.org

Peptide inhibitors are frequently employed in drug discovery to target enzymes involved in disease pathways. americanpeptidesociety.org The specificity and ability to fine-tune the properties of peptide inhibitors make them attractive candidates for therapeutic development. americanpeptidesociety.org

Role in Studying Post-Translational Gamma-Carboxylation Mechanisms of Proteins

The process of post-translational gamma-carboxylation is a vital modification that enables the function of a range of proteins involved in critical physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. nih.govpnas.orgnih.gov The enzyme responsible for this modification, gamma-glutamyl carboxylase, recognizes specific glutamate residues within protein precursors and converts them to gamma-carboxyglutamic acid in a vitamin K-dependent manner. pnas.orgmdpi.com

The chemical synthesis of peptides containing Gla residues, facilitated by building blocks like this compound, provides researchers with essential tools to dissect the mechanisms of this complex post-translational modification. These synthetic peptides can serve as defined substrates or inhibitors for in vitro carboxylation assays, allowing for a detailed investigation of the carboxylase enzyme's activity and specificity. haematologica.org By varying the sequence and stereochemistry of the amino acids surrounding the Gla or Glu residues in these synthetic peptides, scientists can probe the recognition motifs required for efficient carboxylation.

For instance, studies have utilized synthetic peptides to demonstrate that the propeptide region of vitamin K-dependent protein precursors is crucial for directing the carboxylation of the adjacent Gla domain. haematologica.org The use of D-Gla in these synthetic peptides can help to elucidate the structural and stereochemical requirements of the enzyme-substrate interaction.

Development of Biomimetic Peptides for Biological Systems Research

The unique calcium-binding properties of gamma-carboxyglutamic acid make it a key component in the development of biomimetic peptides designed to replicate or modulate biological processes. nih.gov These synthetic peptides, incorporating Gla residues through the use of reagents like this compound, can mimic the function of natural Gla-containing proteins.

A significant area of research is the development of biomimetic materials for tissue engineering and regenerative medicine. For example, peptides that mimic the properties of elastin (B1584352) and collagen are being designed for these applications. nih.gov Given the crucial role of Gla in bone and tissue mineralization, synthetic peptides containing this modified amino acid are being investigated for their potential to promote or inhibit calcification. For example, synthetic peptides derived from Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification, have been shown to inhibit the calcification of vascular smooth muscle cells. nih.gov These studies have demonstrated that the gamma-carboxylated and phosphorylated domains of MGP are crucial for its inhibitory function. nih.gov

The incorporation of D-Gla can enhance the stability of these biomimetic peptides in biological environments, making them more effective for long-term applications. These peptides can be used to create scaffolds that promote organized tissue growth or to develop coatings for medical implants that prevent unwanted calcification.

Table 2: Functional Domains of Matrix Gla Protein (MGP) in Calcification Inhibition

| MGP-Derived Peptide | Amino Acid Residues | Effect on Vascular Smooth Muscle Cell Calcification |

|---|---|---|

| Full-length synthetic MGP | 1-84 | Inhibition nih.gov |

| Gamma-carboxylated motif (Gla) | 35-54 | Inhibition nih.gov |

Applications in Proteomics Research as a Specialty Product

In the field of proteomics, which involves the large-scale study of proteins, this compound and the resulting D-Gla-containing peptides serve as important specialty products. The analysis of post-translationally modified proteins is a significant challenge in proteomics, and synthetic peptides are essential as standards and probes. creative-proteomics.com

The analysis of gamma-carboxylated proteins by mass spectrometry is complicated by the labile nature of the Gla residue, which can undergo decarboxylation during analysis. nih.gov Synthetic peptides containing a known number of Gla residues are invaluable for developing and optimizing mass spectrometry methods to accurately identify and quantify this modification in biological samples. creative-proteomics.comnih.gov

Peptides containing the stable D-Gla isoform can be particularly useful as internal standards in quantitative proteomics experiments. Because they are less susceptible to enzymatic degradation, they can be added to complex biological samples at a known concentration to provide a reliable reference for quantifying the levels of their natural L-Gla-containing counterparts. This approach can improve the accuracy and reproducibility of proteomic studies aimed at understanding the role of gamma-carboxylation in health and disease.

Furthermore, these synthetic peptides can be used to generate specific antibodies that recognize the D-Gla modification, which can then be used as tools for immunoassays and affinity purification in proteomics workflows.

Structural and Stereochemical Investigations Involving Z D Gla Otbu 2 Oh

Analysis of D-Stereoisomeric Influence on Peptide Conformation and Activity

The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter the three-dimensional structure of a peptide. While L-amino acids predominantly favor right-handed helical structures and specific beta-turn geometries, the introduction of a D-amino acid can disrupt these conformations or induce alternative secondary structures, such as left-handed helices or different turn types.

Research on various peptides has demonstrated that single L-to-D substitutions can lead to significant destabilization of the native tertiary structure, in some cases causing complete unfolding of the peptide. researchgate.net This is attributed to the altered orientation of the side chain and the disruption of the established hydrogen bonding network that stabilizes the peptide's fold. However, in other contexts, the introduction of a D-amino acid is a deliberate design strategy to create novel peptide architectures with enhanced biological properties. For instance, D-amino acid-containing peptides have been shown to possess increased resistance to enzymatic degradation by proteases, leading to a longer half-life in biological systems.

In the case of Z-D-Gla(OtBu)2-OH, the bulky Z (benzyloxycarbonyl) and di-tert-butyl ester protecting groups, in addition to the inherent stereochemistry of the D-enantiomer, will impose significant steric constraints on the peptide backbone. The γ-carboxyglutamic acid residue itself is crucial for calcium binding in many vitamin K-dependent proteins. nih.govwikipedia.org The precise stereochemical orientation of the two carboxyl groups is critical for coordinating with calcium ions. The introduction of the D-Gla stereoisomer would position these carboxyl groups differently in space compared to the native L-Gla, which would be expected to alter the calcium-binding affinity and the subsequent conformational changes that are often coupled to this binding event.

Table 1: Comparative Impact of L- vs. D-Amino Acid Incorporation on Peptide Properties

| Property | L-Amino Acid | D-Amino Acid |

| Helical Preference | Typically right-handed α-helices | Can disrupt α-helices or induce left-handed helices |

| Protease Stability | Susceptible to degradation | Generally more resistant to degradation |

| Tertiary Structure | Contributes to native fold | Often destabilizes the native fold |

| Immunogenicity | Can be immunogenic | Often less immunogenic |

Methodologies for Stereochemical Purity Assessment of Gla Derivatives

Ensuring the stereochemical purity of this compound is paramount for its successful application in peptide synthesis, as even small amounts of the L-enantiomer can lead to the formation of undesirable diastereomeric peptides with different structural and functional properties. Several analytical techniques are employed to assess the enantiomeric purity of amino acid derivatives.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. The CSP contains a chiral selector that interacts differently with the D- and L-enantiomers, leading to different retention times. Alternatively, an indirect method involves derivatizing the amino acid with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Gas Chromatography (GC): Similar to HPLC, GC can be used with chiral stationary phases to separate volatile amino acid derivatives.

Capillary Electrophoresis (CE): CE offers high separation efficiency and is another valuable tool for chiral separations. nih.govresearchgate.net Chiral selectors can be added to the background electrolyte to facilitate the separation of enantiomers based on their differential mobility in the electric field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not a separative technique, it can be used to determine enantiomeric purity by using chiral solvating agents or chiral lanthanide shift reagents. These agents induce chemical shift differences between the corresponding protons or carbons of the two enantiomers, allowing for their quantification.

Table 2: Overview of Methodologies for Stereochemical Purity Assessment

| Methodology | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct analysis, high resolution. |

| Indirect HPLC | Formation of diastereomers with a chiral derivatizing agent. | Use of standard achiral columns. |

| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. | High efficiency for volatile compounds. |

| Capillary Electrophoresis | Differential migration in an electric field with a chiral selector. | High efficiency, low sample consumption. |

| NMR Spectroscopy | Use of chiral additives to induce chemical shift non-equivalence. | Non-destructive, provides structural information. |

Theoretical and Computational Approaches to Conformational Analysis of Gla-Containing Peptides

Computational methods provide invaluable insights into the conformational preferences of peptides containing modified amino acids like this compound, where experimental characterization can be challenging.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool to explore the conformational landscape of a peptide in a simulated environment, such as in solution. byu.edu By solving Newton's equations of motion for the atoms of the system, MD simulations can track the trajectory of the peptide over time, revealing its dynamic behavior and preferred conformations. For peptides containing non-standard residues, a crucial step is the parameterization of the residue to ensure it is accurately represented by the force field used in the simulation.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can provide highly accurate information about the electronic structure and energetics of a molecule. nih.gov These methods can be used to study the intrinsic conformational preferences of the this compound residue itself and to parameterize force fields for MD simulations. Due to their computational cost, QM calculations are typically limited to smaller systems or are used in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach for larger peptides.

Conformational Searching and Docking: Various algorithms can be used to systematically or stochastically search the conformational space of a peptide to identify low-energy structures. If the peptide is known to interact with a biological target, molecular docking simulations can be employed to predict the binding mode and affinity, taking into account the stereochemistry of the D-Gla residue.

Analytical Characterization Methodologies for Z D Gla Otbu 2 Oh and Its Peptide Adducts in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The structural confirmation of a novel or modified amino acid derivative like Z-D-Gla(OtBu)2-OH would typically rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy would be instrumental in confirming the presence and connectivity of the various functional groups within the molecule. Specific proton (¹H NMR) and carbon (¹³C NMR) chemical shifts, along with coupling constants, would provide a detailed map of the molecular structure. For instance, characteristic signals would be expected for the protons of the benzyloxycarbonyl (Z) protecting group, the tert-butyl (OtBu) ester groups, and the alpha, beta, and gamma protons of the glutamic acid backbone. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to establish proton-proton and proton-carbon correlations, respectively, to definitively assign all signals and confirm the D-configuration. However, no specific NMR spectral data for this compound is currently available in published literature.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) of the parent ion would yield a characteristic fragmentation pattern, with specific losses corresponding to the Z-group, the OtBu groups, and parts of the amino acid side chain. This fragmentation data would serve as a fingerprint for the compound's identity. In the context of peptide adducts, MS is crucial for identifying the modified peptide and localizing the this compound residue within the peptide sequence. Again, specific mass spectra or fragmentation data for this compound are not publicly documented.

Chromatographic Purity Assessment and Impurity Profiling in Synthesis Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized protected amino acids and for profiling any impurities generated during the synthesis or subsequent peptide coupling reactions. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a gradient elution system, commonly using a mixture of water and an organic solvent like acetonitrile, both often containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA).

The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions. The peak area percentage of the main peak relative to the total area of all peaks would provide a quantitative measure of its purity. Impurity profiling would involve the identification and quantification of any minor peaks, which could correspond to starting materials, by-products of the synthesis, or degradation products. For peptide adducts, HPLC is essential for purifying the final peptide and analyzing its homogeneity. Without specific research focused on the synthesis of this compound, no established HPLC methods or impurity profiles can be presented.

Quantitative Analytical Methods for Research Applications

For quantitative analysis of this compound in research settings, such as determining its concentration in a solution or its incorporation efficiency into a peptide, HPLC with UV detection is a common approach. The absorbance of the Z-group at a specific wavelength (typically around 254 nm) allows for sensitive and accurate quantification when compared against a standard curve prepared with known concentrations of the compound.

Alternatively, for more complex matrices or lower concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for its high selectivity and sensitivity. By using a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, the mass spectrometer can be set to detect only the molecular ion of this compound or specific fragment ions, thereby enabling precise quantification even in the presence of interfering substances. The development and validation of such quantitative methods would require a pure standard of this compound, and the specific parameters of these methods are not available in the public domain.

Evolution and Future Directions in Z D Gla Otbu 2 Oh Research

Historical Development and Key Milestones in Protected Gla Chemistry

The journey to effectively incorporate Gla into synthetic peptides is a story of overcoming chemical hurdles through the strategic use of protecting groups. The primary challenge lies in the lability of the γ-carboxylated structure, which is prone to decarboxylation under acidic conditions commonly used in peptide synthesis. This necessitated the development of protective chemistries that could shield the dual carboxyl groups of the Gla side chain during peptide assembly while allowing for their safe removal in the final step.

Early milestones in this area involved the exploration of various protecting groups compatible with the tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS). In the 1990s, researchers demonstrated the successful synthesis of Gla-containing peptides using this approach. nih.govresearchgate.net A key finding from this era was the utility of the cyclohexyl (cHx) ester as a protecting group for the Gla side chain. nih.gov Boc-Gla(OcHx)2-OH was identified as a stable starting material that could withstand the repetitive steps of Boc-SPPS. The cyclohexyl groups were robust enough to remain intact during synthesis but could be quantitatively cleaved during the final hydrogen fluoride (B91410) (HF) treatment without causing decarboxylation. nih.govresearchgate.net

Further evolution led to the adoption of other protecting groups and synthetic strategies. The development of building blocks with tert-butyl (OtBu) esters to protect the Gla side-chain carboxyl groups, such as Z-D-Gla(OtBu)2-OH and its Fmoc-protected counterparts, marked a significant advancement. evitachem.comsigmaaldrich.com The OtBu groups offer robust protection and are typically removed under specific acidic conditions. The availability of N-α-protected versions, using either the benzyloxycarbonyl (Z) group or the 9-fluorenylmethyloxycarbonyl (Fmoc) group, provided chemists with versatile tools to incorporate Gla into peptides using different orthogonal protection schemes, primarily the now-dominant Fmoc-SPPS methodology. evitachem.comsigmaaldrich.com

| Milestone | Key Innovation | Significance |

| Early Boc Strategy | Use of cyclohexyl (OcHx) protecting groups for the Gla side chain. nih.govresearchgate.net | Enabled the first reliable chemical synthesis of Gla-containing peptides without significant decarboxylation. |

| Advent of OtBu Protection | Introduction of tert-butyl (OtBu) esters as robust protecting groups for the γ-carboxyls. | Provided an alternative with different cleavage characteristics, enhancing synthetic flexibility. |

| Commercialization of Building Blocks | Availability of pre-prepared Z- and Fmoc-protected Gla(OtBu)2-OH derivatives. sigmaaldrich.comchemicalbook.comscbt.com | Streamlined the process of Gla incorporation, making it more accessible for broader research in peptide science. |

Emerging Synthetic Strategies for Gla Incorporation in Complex Architectures

The availability of stable, protected Gla building blocks like this compound has been pivotal for the application of modern synthetic techniques to create increasingly complex Gla-containing molecules. The predominant method for assembling these peptides is Solid-Phase Peptide Synthesis (SPPS), which allows for the automated, stepwise addition of amino acids to a growing peptide chain anchored to a solid support. researchgate.net

For more sophisticated and larger protein targets, fragment-based approaches have become essential. One of the most powerful of these strategies is Native Chemical Ligation (NCL) . This technique allows for the joining of two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue, to form a native peptide bond at the ligation site. This strategy was successfully employed in the total chemical synthesis of the 84-residue human matrix Gla protein (MGP), which contains five Gla residues. nih.gov The synthesis involved creating two large peptide fragments using Boc-chemistry SPPS, one of which was generated as a C-terminal thioester, followed by their ligation to assemble the full-length protein. nih.gov This achievement underscores the capability of current methods to construct entire functional proteins containing multiple Gla residues.

Other emerging strategies focus on improving the efficiency and purity of complex peptide synthesis. For long sequences, a segmented synthesis approach can be used, where the target peptide is broken down into smaller, more manageable fragments that are synthesized separately and then ligated together. mblintl.com This minimizes the cumulative impact of impurities and incomplete reactions that can plague the synthesis of very long peptides. mblintl.commdpi.com

Expanding Research Horizons in Biomolecular Engineering and Peptide Science

The ability to chemically synthesize Gla-containing peptides and proteins has opened new avenues in biomolecular engineering and therapeutic development. These synthetic molecules are indispensable tools for investigating the structure-function relationships of vitamin K-dependent proteins. By precisely placing Gla residues, or their unnatural analogs, within a peptide sequence, researchers can probe their specific roles in protein folding, calcium binding, and interaction with other biological molecules. nih.gov

A significant area of research is in drug development. evitachem.comnih.gov Synthetic Gla-containing peptides are being explored as potential therapeutics for conditions related to blood coagulation, bone metabolism, and the prevention of pathological calcification. nih.gov For example, the matrix Gla protein is a known inhibitor of vascular calcification, and having access to a synthetic version allows for detailed mechanistic studies and the potential design of mimetics with improved therapeutic properties. nih.gov

The future of this field lies in the rational design of novel peptide-based drugs. nih.govresearchgate.net Advances in computational analysis and a deeper understanding of protein-protein interactions are enabling the design of peptides with enhanced stability, higher binding affinity, and greater selectivity for their targets. The incorporation of Gla can be a key design element, imparting unique calcium-dependent functionalities. This synergy between advanced synthesis and rational design is expected to lead to the creation of next-generation peptide therapeutics for a wide range of diseases. researchgate.net

Challenges and Opportunities in Developing Advanced Gla-Containing Constructs

Despite significant progress, the synthesis of advanced Gla-containing peptides is not without its challenges. The complexity of the target sequence itself can be a major hurdle; peptides with long chains, repetitive sequences, or a high content of hydrophobic amino acids are prone to aggregation during synthesis, leading to low yields and difficult purifications. mblintl.com Achieving high purity, which is critical for therapeutic applications, often requires laborious and multi-step purification processes to remove a host of potential side-products. mblintl.commdpi.com

Specifically for Gla chemistry, the primary challenge remains the complete and safe removal of the side-chain protecting groups without inducing decarboxylation or other side reactions. While modern methods are effective, they require careful optimization for each specific peptide sequence. Furthermore, the synthesis process itself can be resource-intensive and generate significant chemical waste, a growing concern in the era of green chemistry. mdpi.com

These challenges, however, present significant opportunities. Overcoming the current synthetic limitations will enable the construction of highly complex, multi-domain proteins that are currently inaccessible. The development of more efficient, robust, and environmentally friendly synthetic methods is a key area of future research. mdpi.com Success in this area would not only advance our fundamental understanding of biological systems but also accelerate the development of novel Gla-containing biomaterials and therapeutics. The ability to precisely engineer calcium-binding properties into peptides and proteins holds immense potential for creating new tools for medicine and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.